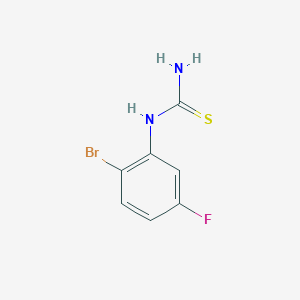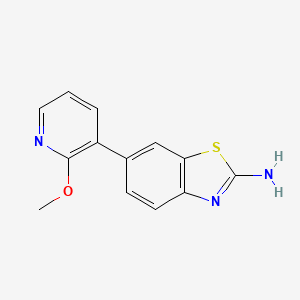
2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound features a methoxy group attached to the benzene ring and a phenylcyclopropylmethyl group attached to the nitrogen atom of the benzamide structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzoic acid and 1-phenylcyclopropylmethylamine.
Amidation Reaction: The 2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Coupling Reaction: The acid chloride is then reacted with 1-phenylcyclopropylmethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-((1-phenylcyclopropyl)methyl)benzamide.
Reduction: Formation of 2-methoxy-N-((1-phenylcyclopropyl)methyl)aniline.
Substitution: Formation of 2-substituted-N-((1-phenylcyclopropyl)methyl)benzamide derivatives.
Applications De Recherche Scientifique
2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxy-N-((1-phenylcyclopentyl)methyl)benzamide
- 2-methoxy-N-((1-phenylcyclohexyl)methyl)benzamide
- 2-methoxy-N-((1-phenylcyclobutyl)methyl)benzamide
Uniqueness
2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Propriétés
Formule moléculaire |
C18H19NO2 |
|---|---|
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
2-methoxy-N-[(1-phenylcyclopropyl)methyl]benzamide |
InChI |
InChI=1S/C18H19NO2/c1-21-16-10-6-5-9-15(16)17(20)19-13-18(11-12-18)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,19,20) |
Clé InChI |
TWDFCRYMFRWSPD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


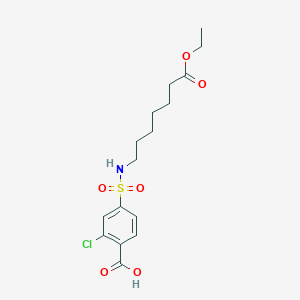
![1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone](/img/structure/B13886719.png)
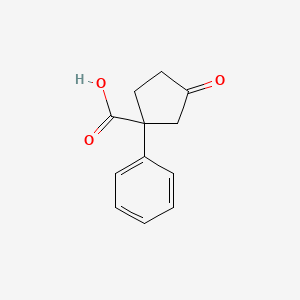
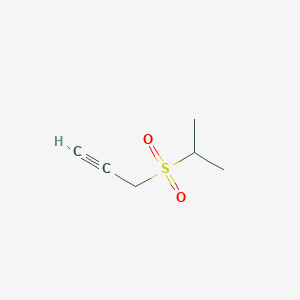
![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide](/img/structure/B13886742.png)
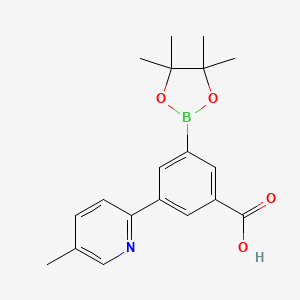
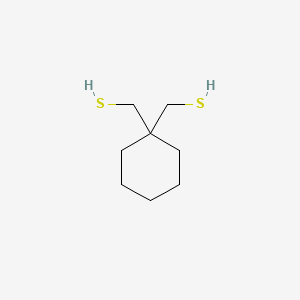
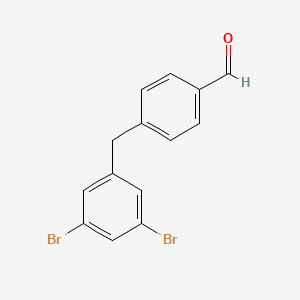
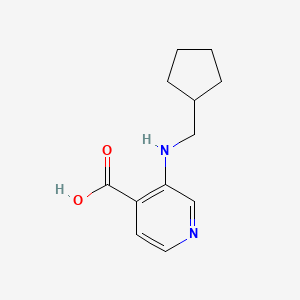
![2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13886761.png)
